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Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal
disorders.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical
aspect of drug development and manufacturing to ensure the safety and efficacy of the final
product. This document provides detailed methods for the synthesis and characterization of
common process-related and degradation impurities of Lansoprazole.

Common Lansoprazole Impurities

Several impurities can arise during the synthesis of Lansoprazole or as a result of its
degradation. The most frequently reported impurities include:

» Lansoprazole Sulfide (Impurity C): A key intermediate in the synthesis of Lansoprazole.
e Lansoprazole Sulfone (Impurity B): An oxidation-related impurity.

e Lansoprazole N-Oxide (Impurity A): An impurity formed due to the oxidation of the pyridine
nitrogen.[2][3][4]

o Lansoprazole Sulfone N-Oxide: An over-oxidized by-product.[2][3]
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e N-Aralkyl Lansoprazole: A process-related impurity.[2][3]

o Degradation Products: Formed under stress conditions such as acidic, basic, and oxidative
environments.[5][6][7]

Synthesis of Lansoprazole Impurities

Detailed experimental protocols for the synthesis of key Lansoprazole impurities are provided
below.

Protocol 1: Synthesis of Lansoprazole Sulfide

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yljmethylthio}-1H-
benzimidazole (Lansoprazole Sulfide).

Materials:

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

2-Mercapto-1H-benzimidazole

Sodium hydroxide

Methanol

Water

Procedure:

Dissolve 2-Mercapto-1H-benzimidazole in an agueous solution of sodium hydroxide.

To this solution, add a methanolic solution of 2-Chloromethyl-3-methyl-4-(2,2,2-
trifluoroethoxy)pyridine hydrochloride dropwise at room temperature.

Stir the reaction mixture for 2-3 hours.

Monitor the reaction completion by Thin Layer Chromatography (TLC).

After completion, filter the precipitated solid.
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Wash the solid with water and then with a small amount of cold methanol.

Dry the product under vacuum to yield Lansoprazole Sulfide.

Protocol 2: Synthesis of Lansoprazole Sulfone

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethylsulfonyl}-1H-

benzimidazole (Lansoprazole Sulfone).

Materials:

Lansoprazole Sulfide
m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane

Procedure:

Dissolve Lansoprazole Sulfide in dichloromethane.
Cool the solution to 0-5 °C in an ice bath.

Add m-CPBA (2.2 equivalents) portion-wise to the solution while maintaining the
temperature.

Stir the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 4-6 hours.
Monitor the reaction completion by TLC.

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate
solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by column chromatography (Silica gel, Ethyl acetate:Hexane
gradient) to obtain Lansoprazole Sulfone.
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Protocol 3: Synthesis of Lansoprazole N-Oxide

Objective: To synthesize 2-({[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-
ylImethyl}sulfinyl)-1H-benzimidazole (Lansoprazole N-Oxide).

Materials:

e Lansoprazole

o m-Chloroperoxybenzoic acid (m-CPBA)

» Dichloromethane

Procedure:

» Dissolve Lansoprazole in dichloromethane.

e Cool the solution to 0-5 °C.

e Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
e Stir the reaction mixture at 0-5 °C for 2-4 hours.

e Monitor the reaction by TLC.

o Upon completion, wash the reaction mixture with a 10% sodium sulfite solution, followed by
a saturated sodium bicarbonate solution, and finally with brine.

» Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

e The crude product can be purified by crystallization from a suitable solvent system like ethyl
acetate/hexane.

Characterization of Lansoprazole Impurities

A combination of chromatographic and spectroscopic techniques is essential for the
comprehensive characterization of Lansoprazole impurities.
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Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Used for the separation, identification,
and quantification of impurities. A typical method employs a C18 column with a gradient
elution of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8]

Liguid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information
of the impurities, aiding in their identification.[6]

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and
elemental composition of the impurities, leading to unambiguous identification.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the
structural elucidation of impurities. 2D NMR techniques like COSY, HSQC, and HMBC can
provide further structural details.[2][5]

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the
impurity molecules.[2]

Protocol 4: HPLC Method for Impurity Profiling

Objective: To separate and quantify Lansoprazole and its related impurities.

Chromatographic Conditions:

Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 um)
Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10, v/v)
Mobile Phase B: Methanol: Acetonitrile (50:50, v/v)

Gradient Program: A time-based gradient from a higher proportion of Mobile Phase Ato a
higher proportion of Mobile Phase B.

Flow Rate: 0.3 mL/min

Detection Wavelength: 285 nm
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e Column Temperature: 30 °C
e Injection Volume: 2 uL
Procedure:

o Standard Preparation: Prepare a standard solution of Lansoprazole and known impurities in
a suitable diluent (e.g., methanol).

o Sample Preparation: Dissolve the Lansoprazole API or formulation in the diluent to a known
concentration.

e Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms.

« |dentification: Identify the impurity peaks in the sample chromatogram by comparing their
retention times with those of the known impurity standards.

o Quantification: Calculate the amount of each impurity using the peak area response from the
chromatograms.

Data Presentation

The following tables summarize typical characterization data for common Lansoprazole
impurities.

Table 1: Chromatographic and Mass Spectrometric Data

Retention Time
Impurity Name (min) - Relative to [M+H]* (mlz) Molecular Formula
Lansoprazole

Lansoprazole Sulfide ~0.85 354.1 C16H14F3N30S

Lansoprazole 1.00 370.1 Ci16H14F3N302S
Lansoprazole Sulfone  ~1.10 386.1 Ci16H14F3N303S
Lansoprazole N-Oxide  ~0.95 386.1 C16H14F3N303S
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Table 2: 1H NMR Spectral Data (8, ppm in CDCIs)

S Lansoprazole Lan?oprazole Lansoprazole
Sulfide Sulfone

Py-H 8.3 (d), 7.3 (d) 8.2 (d), 7.1 (d) 8.4 (d), 7.4 (d)

Ar-H 7.7-7.3 (m) 7.6-7.2 (m) 7.8-7.4 (m)

Py-CH: 4.9 (m) 4.4 (s) 5.1(s)

OCH:-CFs 4.9 (m) 4.8 (q) 4.9 (q)

Py-CHs 2.1 (s) 2.2 (s) 2.3 (s)

NH 13.7 (br) 12.5 (br) 13.9 (br)
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Caption: Synthetic pathway of Lansoprazole and its major process-related impurities.

Workflow for Impurity Identification and Characterization
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Caption: General workflow for the identification and characterization of Lansoprazole
impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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